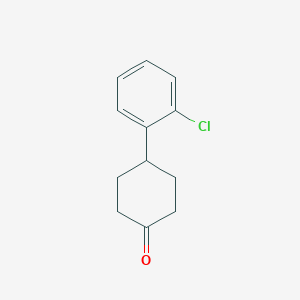

4-(2-Chlorophenyl)cyclohexan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-chlorophenyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-4,9H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYQZEPMJGRCRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599362 | |

| Record name | 4-(2-Chlorophenyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180005-03-2 | |

| Record name | 4-(2-Chlorophenyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Aryl-Substituted Cyclohexanones: Focus on 2-(2-Chlorophenyl)cyclohexan-1-one

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of 2-(2-Chlorophenyl)cyclohexan-1-one, a key intermediate in the synthesis of the anesthetic ketamine.

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of 2-(2-Chlorophenyl)cyclohexan-1-one.

| Property | Value | Source |

| CAS Number | 91393-49-6 | [1] |

| Molecular Formula | C₁₂H₁₃ClO | [2] |

| Molecular Weight | 208.68 g/mol | [2] |

| IUPAC Name | 2-(2-chlorophenyl)cyclohexan-1-one | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Solubility | Soluble in common organic solvents like ethanol and ether; limited solubility in water | [1] |

Synthesis and Experimental Protocols

2-(2-Chlorophenyl)cyclohexan-1-one is a crucial precursor in the synthesis of ketamine and its analogs.[3][4] Several synthetic routes have been developed, with the palladium-catalyzed α-arylation of cyclohexanone being a prominent method.

Experimental Protocol: Palladium-Catalyzed α-Arylation of Cyclohexanone

This protocol is adapted from a method described for the synthesis of α-arylated ketones.[5]

Materials:

-

1-bromo-2-chlorobenzene

-

Cyclohexanone

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Caesium carbonate (Cs₂CO₃)

-

Toluene (anhydrous)

-

Standard glassware for inert atmosphere synthesis

-

Magnetic stirrer and heating mantle

Procedure:

-

To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-2-chlorobenzene, cyclohexanone, caesium carbonate, Xantphos, and tris(dibenzylideneacetone)dipalladium(0).

-

Add anhydrous toluene to the flask.

-

Stir the reaction mixture at 80°C.

-

Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is cooled to room temperature.

-

The crude product is then purified using column chromatography to yield 2-(2-chlorophenyl)cyclohexan-1-one.

A reported yield for this reaction is 51% (unoptimized).[5]

Role in Drug Development and Signaling Pathways

2-(2-Chlorophenyl)cyclohexan-1-one is primarily recognized as a key intermediate in the synthesis of ketamine, a well-known N-methyl-D-aspartate (NMDA) receptor antagonist.[3][6] Ketamine itself has a significant impact on various signaling pathways, primarily by blocking the NMDA receptor, which plays a crucial role in synaptic plasticity and neurotransmission. The synthesis of ketamine from 2-(2-chlorophenyl)cyclohexan-1-one is a critical step in the production of this widely used anesthetic and antidepressant.[3][7]

The general synthetic pathway from this precursor to ketamine and its primary metabolite, norketamine, is a key workflow in pharmaceutical development.

Caption: A simplified workflow for the synthesis of Ketamine from 2-(2-Chlorophenyl)cyclohexan-1-one.

Experimental Workflow: Synthesis and Purification

The overall experimental process for synthesizing and purifying 2-(2-Chlorophenyl)cyclohexan-1-one involves several key stages, from the initial reaction setup to the final isolation of the pure compound.

Caption: A flowchart illustrating the key stages in the synthesis and purification of the target compound.

References

- 1. 2-(2-Chlorophenyl)cyclohexan-1-one | 91393-49-6 | Benchchem [benchchem.com]

- 2. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. egrove.olemiss.edu [egrove.olemiss.edu]

- 6. 2-(2-CHLOROPHENYL)-2-(METHYLAMINO)CYCLOHEXAN-1-ONE | 100477-72-3 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Spectroscopic Data for 4-(2-Chlorophenyl)cyclohexan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(2-Chlorophenyl)cyclohexan-1-one. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from the closely related analogue, 4-phenylcyclohexanone, and incorporates predicted shifts based on established principles of spectroscopy. This approach provides a robust framework for the characterization of this compound.

Molecular Structure

This compound is a derivative of cyclohexanone featuring a 2-chlorophenyl substituent at the 4-position. The presence of the chloro-substituent on the aromatic ring is expected to influence the electronic environment and, consequently, the spectroscopic properties of the molecule compared to its unsubstituted counterpart, 4-phenylcyclohexanone.

Spectroscopic Data

The following tables summarize the expected and comparative spectroscopic data for this compound. The data for 4-phenylcyclohexanone is provided as a reference.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Proton Assignment | 4-Phenylcyclohexanone (CDCl₃, ppm) | This compound (Predicted, CDCl₃, ppm) | Multiplicity |

| H-2, H-6 (axial) | ~ 2.55 | ~ 2.55-2.65 | m |

| H-2, H-6 (equatorial) | ~ 2.35 | ~ 2.35-2.45 | m |

| H-3, H-5 (axial) | ~ 2.15 | ~ 2.15-2.25 | m |

| H-3, H-5 (equatorial) | ~ 1.95 | ~ 1.95-2.05 | m |

| H-4 | ~ 3.00 | ~ 3.10-3.20 | tt |

| Aromatic H | 7.20-7.40 | 7.15-7.45 | m |

Note: Predictions are based on the analysis of substituent effects on the chemical shifts of 4-phenylcyclohexanone.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Carbon Assignment | 4-Phenylcyclohexanone (CDCl₃, ppm) [1] | This compound (Predicted, CDCl₃, ppm) |

| C=O (C-1) | ~ 211.0 | ~ 210.5 |

| C-2, C-6 | ~ 41.5 | ~ 41.0 |

| C-3, C-5 | ~ 34.0 | ~ 33.5 |

| C-4 | ~ 44.0 | ~ 43.5 |

| Aromatic C (quaternary) | ~ 145.0 | ~ 143.0 (C-1'), ~134.0 (C-2') |

| Aromatic CH | 126.0-129.0 | 127.0-131.0 |

Note: The presence of the chlorine atom is expected to cause a downfield shift for the carbon to which it is attached (C-2') and minor shifts for the other aromatic carbons.

Table 3: Infrared (IR) Spectroscopy Data (Predicted)

| Functional Group | 4-Phenylcyclohexanone (cm⁻¹) [2] | This compound (Predicted, cm⁻¹) | Vibrational Mode |

| C=O | ~ 1715 | ~ 1715 | Stretch |

| C-H (aromatic) | 3000-3100 | 3000-3100 | Stretch |

| C-H (aliphatic) | 2850-3000 | 2850-3000 | Stretch |

| C=C (aromatic) | 1450-1600 | 1450-1600 | Stretch |

| C-Cl | N/A | 750-800 | Stretch |

Table 4: Mass Spectrometry (MS) Data (Predicted)

| Ion | 4-Phenylcyclohexanone (m/z) | This compound (Predicted, m/z) | Description |

| [M]⁺ | 174 | 208/210 | Molecular ion (³⁵Cl/³⁷Cl isotopes) |

| [M-C₂H₄O]⁺ | 130 | 164/166 | McLafferty rearrangement product |

| [C₆H₅-CH=CH₂]⁺ | 104 | 138/140 | Phenyl vinyl cation |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 4-arylcyclohexanones is the Robinson annulation. An alternative is the conjugate addition of an organometallic reagent to a cyclohexenone derivative.

-

Method: Conjugate Addition

-

Preparation of the Grignard Reagent: 2-Chlorobromobenzene is reacted with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) to form 2-chlorophenylmagnesium bromide.

-

Michael Addition: The prepared Grignard reagent is then added to a solution of cyclohex-2-en-1-one in the presence of a copper(I) catalyst (e.g., CuI) at low temperature (-78 °C to 0 °C).

-

Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer, typically as a thin film on a NaCl plate or as a KBr pellet.

-

Mass Spectrometry: Mass spectral data would be acquired using a mass spectrometer with electron ionization (EI) or electrospray ionization (ESI).

Mandatory Visualizations

Below are diagrams representing the logical workflow for the synthesis and characterization of this compound.

Caption: Synthetic workflow for this compound.

Caption: Spectroscopic characterization workflow.

References

A Comprehensive Review of 4-Arylcyclohexanone Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-arylcyclohexanone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. These compounds have garnered significant interest for their potential in the development of novel therapeutics for a range of diseases, including cancer, inflammation, and microbial infections. This technical guide provides a comprehensive literature review of 4-arylcyclohexanone derivatives, focusing on their synthesis, quantitative biological data, detailed experimental protocols, and the underlying signaling pathways.

Synthesis of 4-Arylcyclohexanone Derivatives

A prominent and versatile method for the synthesis of 4-arylcyclohexanone derivatives is the Robinson annulation . This reaction involves a Michael addition of a ketone to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to form the cyclohexenone ring.[1][2][3][4]

A typical synthetic workflow for obtaining 4-arylcyclohexanone derivatives is illustrated below.

Caption: General workflow for the synthesis of 4-arylcyclohexenone derivatives via Robinson annulation.

Biological Activities of 4-Arylcyclohexanone Derivatives

Derivatives of 4-arylcyclohexanone have been extensively evaluated for their therapeutic potential, exhibiting significant anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of 4-arylcyclohexanone derivatives against a variety of cancer cell lines. The table below summarizes the half-maximal inhibitory concentration (IC50) values for selected compounds.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Ethyl 3-(2-hydroxy-4,5-dimethoxyphenyl)-5-(naphthalen-1-yl)-2-cyclohexenone-6-carboxylate | HCT116 (Colon) | 7.83 | [5] |

| Ethyl 3-(2-hydroxyphenyl)-5-(naphthalen-1-yl)-2-cyclohexenone-6-carboxylate | HCT116 (Colon) | 89.39 | [5] |

| Ethyl 3-(2-hydroxy-4-methoxyphenyl)-5-(naphthalen-1-yl)-2-cyclohexenone-6-carboxylate | HCT116 (Colon) | 110.81 | [5] |

| Diethyl-4-hydroxy-2-(4-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate | - | - | [6] |

Anti-inflammatory Activity

The anti-inflammatory properties of 4-arylcyclohexanone derivatives have been demonstrated in both in vitro and in vivo models. A key mechanism of action is the inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response.[6][7] One study showed that a specific aryl-cyclohexanone derivative inhibited the phosphorylation of the p65 subunit of NF-κB.[6][7]

The diagram below illustrates the proposed mechanism of NF-κB inhibition by 4-arylcyclohexanone derivatives.

Caption: Proposed mechanism of NF-κB inhibition by 4-arylcyclohexanone derivatives.

Quantitative data from in vivo anti-inflammatory studies are presented in the table below.

| Compound/Derivative | Animal Model | Dose | % Edema Inhibition | Reference |

| DM-A (Aurone Derivative) | Carrageenan-induced paw edema | 20 mg/kg | 60.89% | |

| 4-Methylcyclopentadecanone | Carrageenan-induced paw edema | 16 mg/kg | Significant inhibition | [8] |

Antimicrobial Activity

4-Arylcyclohexanone derivatives have also shown promise as antimicrobial agents. The minimum inhibitory concentration (MIC) is a key measure of the potency of an antimicrobial agent.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 16 | Streptococcus pyogenes | 25 | [9] |

| Compound 19 | Pseudomonas aeruginosa | 25 | [9] |

| Compound 4a-d | Bacillus subtilis | 32 | [10] |

| Compound 4a-d | Staphylococcus epidermis | 32 | [10] |

| Oxygenated cyclohexanone derivative | Ralstonia solanacearum | 15.6 | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this review.

Synthesis of 6-ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone via Robinson Annulation[14]

Materials:

-

trans-Chalcone

-

Ethyl acetoacetate

-

Sodium hydroxide

-

95% Ethanol

-

Acetone

Procedure:

-

Dissolve trans-chalcone and ethyl acetoacetate in 95% ethanol in a flask.

-

Add a solution of sodium hydroxide in water to the flask.

-

Reflux the mixture for 1 hour.

-

After cooling, isolate the crude product.

-

Recrystallize the crude product from acetone to obtain the purified 6-ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow:

References

- 1. Robinson annulation - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. researchgate.net [researchgate.net]

- 6. Effect of Aryl-Cyclohexanones and their Derivatives on Macrophage Polarization In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anti-inflammatory effects of 4-methylcyclopentadecanone on edema models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: 13C NMR Spectral Assignment for 4-(2-Chlorophenyl)cyclohexan-1-one

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. It provides valuable information about the number of non-equivalent carbon atoms and their chemical environments within a molecule. This application note provides a detailed protocol for the acquisition and interpretation of the 13C NMR spectrum of 4-(2-Chlorophenyl)cyclohexan-1-one, a substituted cyclohexanone derivative. The assignment of each carbon signal is explained based on established principles of 13C NMR spectroscopy, including chemical shift theory and the effects of substituents.

Experimental Protocols

A standard protocol for acquiring a 13C NMR spectrum of this compound is outlined below.

1. Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurity signals.

-

Sample Concentration: Dissolve approximately 10-50 mg of the compound in 0.5-0.7 mL of a deuterated solvent.

-

Solvent Selection: Deuterated chloroform (CDCl3) is a common choice as it is a good solvent for many organic compounds and its carbon signal appears as a characteristic triplet at approximately 77 ppm, which can be used as an internal reference. Other deuterated solvents such as acetone-d6, DMSO-d6, or benzene-d6 may also be used depending on the solubility of the compound.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.0 ppm).

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.

-

Nucleus: Observe the 13C nucleus.

-

Experiment Type: A standard proton-decoupled 13C NMR experiment is typically performed to obtain a spectrum with single lines for each non-equivalent carbon atom.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: A spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) is generally sufficient to cover the entire range of 13C chemical shifts for organic molecules.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially for quaternary carbons.

-

Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 128 to 1024 scans are usually adequate to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the solvent peak (e.g., CDCl3 at 77.16 ppm) or the TMS peak to 0.0 ppm.

-

Data Presentation

The predicted 13C NMR chemical shifts for this compound are summarized in the table below. These values are estimated based on the known chemical shifts of cyclohexanone, 4-phenylcyclohexanone, and the substituent effects of the chlorine atom on the phenyl ring.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Carbon Type | Reasoning for Assignment |

| C1 | 210 - 212 | C=O (Ketone) | The carbonyl carbon of a cyclohexanone typically appears in this downfield region. |

| C2, C6 | 40 - 42 | CH2 | Alpha to the carbonyl group, deshielded. |

| C3, C5 | 28 - 32 | CH2 | Beta to the carbonyl group. |

| C4 | 42 - 45 | CH | Methine carbon attached to the phenyl ring. |

| C1' | 140 - 143 | Quaternary Aromatic | Ipso-carbon attached to the cyclohexanone ring. |

| C2' | 133 - 136 | Quaternary Aromatic | Carbon bearing the chlorine atom, deshielded by the halogen. |

| C3' | 126 - 128 | Aromatic CH | Ortho to the chlorine atom. |

| C4' | 129 - 131 | Aromatic CH | Para to the chlorine atom. |

| C5' | 127 - 129 | Aromatic CH | Meta to the chlorine atom. |

| C6' | 128 - 130 | Aromatic CH | Ortho to the point of attachment to the cyclohexanone ring. |

Spectral Assignment Workflow

The logical workflow for the assignment of the 13C NMR spectrum of this compound is illustrated in the following diagram.

Application Note: GC-MS Analysis of 4-(2-Chlorophenyl)cyclohexan-1-one Reaction Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Chlorophenyl)cyclohexan-1-one is a substituted arylcyclohexanone of significant interest in synthetic organic chemistry. Its structural motif is found in a variety of pharmacologically active molecules and serves as a key precursor in the synthesis of various compounds, including anesthetic agents and their analogues. Monitoring the reactions of this compound is crucial for optimizing reaction conditions, identifying byproducts, and ensuring the purity of the desired products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high-resolution separation and sensitive detection of volatile and semi-volatile compounds in a reaction mixture.

This application note provides a detailed protocol for the GC-MS analysis of reaction products originating from this compound. It includes methodologies for sample preparation, GC-MS instrumentation parameters, and data analysis. The focus is on providing a framework for the analysis of common reactions such as reduction and oxidation.

Experimental Protocols

A detailed methodology for the GC-MS analysis of this compound and its potential reaction products is presented below. This protocol is a comprehensive guide and may require optimization based on the specific reaction being analyzed.

Sample Preparation

The preparation of the sample is a critical step to ensure accurate and reproducible GC-MS analysis. As reaction mixtures can be complex, a liquid-liquid extraction is recommended to isolate the analytes of interest from non-volatile reagents and catalysts.

Materials:

-

Reaction mixture containing this compound and its products

-

Ethyl acetate (GC grade)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

-

GC vials with inserts

Procedure:

-

Quench the reaction using an appropriate method (e.g., addition of water or a quenching agent).

-

Transfer the quenched reaction mixture to a separatory funnel.

-

Add an equal volume of ethyl acetate and shake vigorously for 1-2 minutes. Allow the layers to separate.

-

Collect the organic (ethyl acetate) layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine to remove acidic or basic impurities.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the dried organic layer to remove the drying agent.

-

Concentrate the filtrate under a gentle stream of nitrogen or using a rotary evaporator to a final volume of approximately 1 mL.

-

Transfer the concentrated sample to a GC vial for analysis.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of this compound and its derivatives. These may be adjusted to optimize separation and sensitivity.

Instrumentation:

-

Gas Chromatograph: Agilent 8890 GC system or equivalent

-

Mass Spectrometer: Agilent 5977B GC/MSD or equivalent

-

Column: HP-5MS UI (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column

GC Parameters:

| Parameter | Value |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | |

| Initial Temperature | 100 °C, hold for 2 min |

| Ramp Rate 1 | 15 °C/min to 280 °C |

| Final Hold | Hold at 280 °C for 5 min |

MS Parameters:

| Parameter | Value |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Range | 40-500 amu |

| Scan Mode | Full Scan |

Data Presentation and Visualization

Quantitative Data Summary

The following table summarizes the expected retention times and key mass spectral fragments for this compound and its hypothetical reduction and oxidation products. These values are based on the analysis of structurally similar compounds and are intended as a guide for identification.

| Compound | Structure | Expected Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| This compound |  | ~12.5 | 224/226 | 196, 168, 139, 111 |

| 4-(2-Chlorophenyl)cyclohexan-1-ol |  | ~12.2 | 226/228 | 208, 190, 169, 141, 111 |

| 5-(2-Chlorophenyl)hexanoic acid |  | ~13.1 | 240/242 | 222, 194, 165, 139, 111 |

Note: The structures are illustrative. Retention times and fragmentation patterns are predictive and should be confirmed with authentic standards.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the GC-MS analysis of the reaction products.

Caption: Experimental workflow for GC-MS analysis.

Signaling Pathways and Logical Relationships

In the context of chemical reactions, a logical relationship diagram can illustrate the transformation of the starting material into various products. The following diagram shows the potential reaction pathways for the reduction and oxidation of this compound.

Application Notes: The Role of 4-(2-Chlorophenyl)cyclohexan-1-one as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

While the specific isomeric intermediate, 4-(2-chlorophenyl)cyclohexan-1-one, is not widely documented in the synthesis of major pharmaceuticals, its structural motif is closely related to key precursors of arylcyclohexylamine drugs, a class of compounds with significant therapeutic applications. The literature extensively details the use of the regioisomer, 2-(2-chlorophenyl)cyclohexan-1-one , as a foundational molecule in the synthesis of the anesthetic, analgesic, and antidepressant agent, ketamine, and its various analogs.

These notes will, therefore, focus on the established applications of the closely related and pharmaceutically relevant 2-arylcyclohexanone intermediates to provide a comprehensive understanding of their utility in drug synthesis. The primary application lies in the synthesis of norketamine analogs, which are immediate precursors to ketamine-like compounds. The therapeutic effects of these final products are largely attributed to their non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1]

Core Application: Synthesis of Arylcyclohexylamine Drugs

The synthesis of arylcyclohexylamine drugs, such as ketamine, involves the conversion of a 2-(aryl)cyclohexan-1-one to a 2-amino-2-(aryl)cyclohexan-1-one (a norketamine analog). This transformation is a pivotal step in constructing the pharmacophore responsible for the desired biological activity.

Experimental Protocols and Data

The following protocols are based on the synthesis of norketamine analogs from 2-(aryl)cyclohexan-1-one precursors.

Protocol 1: Synthesis of 2-Amino-2-(4-chlorophenyl)cyclohexan-1-one

This multi-step protocol outlines the conversion of 2-(4-chlorophenyl)cyclohexan-1-one to its corresponding norketamine analog.

Step 1: Hydrazone Formation

-

In a sealed tube, dissolve 2-(4-chlorophenyl)cyclohexan-1-one (1.0 equivalent) and unsymmetrical dimethylhydrazine (4.0 equivalents) in ethanol.

-

Heat the mixture to 96°C for 12 hours.

-

After cooling to room temperature, filter the reaction mixture.

-

Remove the solvent by evaporation under reduced pressure.

-

Purify the resulting residue using column chromatography on silica gel with an eluent of 0-40% ethyl acetate in hexanes to obtain 2-(2-(4-chlorophenyl)cyclohexylidene)-1,1-dimethylhydrazine.

Step 2: Quaternization of the Hydrazone

-

Dissolve the purified hydrazone from the previous step in dichloromethane.

-

Add an excess of methyl iodide to the solution.

-

Stir the reaction at room temperature until completion, monitoring progress by thin-layer chromatography (TLC).

-

Evaporate the solvent to yield the quaternary ammonium salt.

Step 3: Conversion to 2-Amino-2-(4-chlorophenyl)cyclohexan-1-one

-

Prepare a solution of sodium ethoxide by dissolving sodium metal in ethanol.

-

Add the quaternary ammonium salt to the sodium ethoxide solution and heat at reflux for 1 hour.

-

Cool the reaction mixture in an ice bath and quench with 4 M hydrochloric acid.

-

Remove the ethanol under reduced pressure.

-

Dilute the residue with water and neutralize to a pH of 7 using a 2 M sodium hydroxide solution.

-

Extract the aqueous layer with dichloromethane.

-

Dry the combined organic layers over magnesium sulfate and concentrate under vacuum.

-

Purify the final product by column chromatography on silica gel with an eluent of 30-100% ethyl acetate in hexanes to yield 2-amino-2-(4-chlorophenyl)cyclohexan-1-one.[2]

Quantitative Data Summary

The table below presents the reaction yields for the synthesis of various norketamine analogs from their corresponding 2-(aryl)cyclohexan-1-one precursors, employing a methodology similar to the one described.

| Starting Material | Intermediate Hydrazone Yield (%) | Final Aminoketone Yield (%) | Reference |

| 2-(4-chlorophenyl)cyclohexan-1-one | 90 | 70 | [2] |

| 2-phenylcyclohexan-1-one | Not Reported | 60 | [2] |

| 2-(2-fluorophenyl)cyclohexan-1-one | 82 | Not Reported | [2] |

| 2-(3-chlorophenyl)cyclohexan-1-one | 90 | Not Reported | [2] |

| 2-(m-tolyl)cyclohexan-1-one | 90 | 70 | [2] |

| 2-(p-tolyl)cyclohexan-1-one | 83 | 50 | [2] |

| 2-(2-methoxyphenyl)cyclohexan-1-one | 83 | Not Reported | [2] |

| 2-(4-(trifluoromethyl)phenyl)cyclohexan-1-one | 76 | 62 | [2] |

Visualizations

Experimental Workflow

Caption: Synthetic pathway to Norketamine analogs.

Signaling Pathway

Caption: NMDA receptor antagonism by arylcyclohexylamines.

References

Application Notes and Protocols: Derivatization of 4-(2-Chlorophenyl)cyclohexan-1-one for Bioactivity Screening

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis and bioactivity screening of novel derivatives of 4-(2-chlorophenyl)cyclohexan-1-one. The core structure, a substituted arylcyclohexanone, is a versatile scaffold known to exhibit a range of biological activities, including anticancer and antimicrobial effects.[1] This guide outlines two primary derivatization strategies: the Mannich reaction and the Claisen-Schmidt condensation, to generate a library of compounds for screening. Protocols for evaluating anticancer and antimicrobial activities are provided, along with representative data in structured tables. Furthermore, key signaling pathways potentially modulated by these derivatives are illustrated to guide mechanistic studies.

Introduction

Cyclohexanone derivatives are a prominent class of compounds in medicinal chemistry, recognized for their diverse therapeutic potential.[1] The presence of a reactive ketone functional group allows for straightforward chemical modifications, making them ideal starting points for the development of new bioactive molecules. The 4-aryl substitution, in this case, a 2-chlorophenyl group, offers a unique lipophilic and electronic profile that can be exploited to enhance biological activity and target specificity.

This guide focuses on the derivatization of this compound to explore its potential as a source of new therapeutic agents. The synthetic protocols provided are robust and can be adapted to generate a diverse library of compounds. The subsequent bioactivity screening protocols are standard in vitro assays designed for initial high-throughput screening.

Synthetic Derivatization Strategies

Two classical organic reactions, the Mannich reaction and the Claisen-Schmidt condensation, are proposed for the derivatization of this compound. These reactions are well-established and allow for the introduction of a wide range of functional groups, thereby enabling a thorough structure-activity relationship (SAR) study.

Mannich Reaction: Synthesis of β-Amino-carbonyl Derivatives

The Mannich reaction is a three-component condensation that involves an active hydrogen compound (this compound), an aldehyde (e.g., formaldehyde), and a primary or secondary amine.[2][3][4] This reaction introduces an aminoalkyl group at the α-position to the carbonyl, yielding a "Mannich base."

Experimental Protocol: General Procedure for Mannich Reaction

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

-

Addition of Reagents: To the solution, add the desired primary or secondary amine (1.1 equivalents) and an aldehyde, typically aqueous formaldehyde (37%, 1.2 equivalents). A catalytic amount of hydrochloric acid is often added to facilitate the reaction.[5]

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux for a period ranging from 2 to 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired Mannich base.

-

Characterization: Confirm the structure of the synthesized derivatives using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[5]

Claisen-Schmidt Condensation: Synthesis of α,β-Unsaturated Ketones (Chalcone Analogues)

The Claisen-Schmidt condensation is a base- or acid-catalyzed reaction between a ketone (this compound) and an aromatic aldehyde.[6][7] This reaction leads to the formation of an α,β-unsaturated ketone, a structural motif present in many bioactive compounds, including chalcones.

Experimental Protocol: General Procedure for Claisen-Schmidt Condensation

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and a selected aromatic aldehyde (1.1 equivalents) in a solvent such as ethanol.

-

Addition of Catalyst: While stirring, add a catalytic amount of a strong base (e.g., aqueous sodium hydroxide) or acid (e.g., concentrated hydrochloric acid) to the mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12 to 48 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl if a basic catalyst was used. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

-

Characterization: Characterize the synthesized α,β-unsaturated ketones by their melting points and spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Bioactivity Screening Protocols

The synthesized derivatives should be screened for their potential anticancer and antimicrobial activities using established in vitro assays.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare stock solutions of the synthesized derivatives in DMSO. On the following day, treat the cells with various concentrations of the test compounds (e.g., ranging from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound by plotting the percentage of viability against the log of the compound concentration.

Antimicrobial Activity Screening: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation of Inoculum: Grow bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) and fungal strains (e.g., Candida albicans) in their respective broth media overnight. Dilute the cultures to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

-

Compound Preparation: Prepare serial two-fold dilutions of the synthesized derivatives in the appropriate broth medium in 96-well microtiter plates.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation

The quantitative data obtained from the bioactivity screening should be summarized in tables for clear comparison and SAR analysis.

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Derivative Type | Modification | Cell Line | IC₅₀ (µM) |

| Parent | - | This compound | MCF-7 | >100 |

| MD-1 | Mannich Derivative | N-piperidinyl | MCF-7 | 15.2 |

| MD-2 | Mannich Derivative | N-morpholinyl | MCF-7 | 22.5 |

| MD-3 | Mannich Derivative | N,N-dimethyl | MCF-7 | 35.8 |

| CS-1 | Claisen-Schmidt | 4-Methoxybenzylidene | MCF-7 | 8.9 |

| CS-2 | Claisen-Schmidt | 4-Chlorobenzylidene | MCF-7 | 12.4 |

| CS-3 | Claisen-Schmidt | 3-Nitrobenzylidene | MCF-7 | 5.1 |

Note: The data presented are hypothetical and for illustrative purposes only.

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound ID | Derivative Type | Modification | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Parent | - | This compound | >128 | >128 | >128 |

| MD-1 | Mannich Derivative | N-piperidinyl | 32 | 64 | 64 |

| MD-2 | Mannich Derivative | N-morpholinyl | 64 | 128 | 128 |

| MD-3 | Mannich Derivative | N,N-dimethyl | 128 | >128 | >128 |

| CS-1 | Claisen-Schmidt | 4-Methoxybenzylidene | 16 | 32 | 64 |

| CS-2 | Claisen-Schmidt | 4-Chlorobenzylidene | 8 | 16 | 32 |

| CS-3 | Claisen-Schmidt | 3-Nitrobenzylidene | 4 | 8 | 16 |

Note: The data presented are hypothetical and for illustrative purposes only.

Mechanistic Insights and Signaling Pathways

The anticancer activity of cyclohexanone derivatives is often associated with the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.

Potential Anticancer Mechanisms

-

Induction of Apoptosis: Many cytotoxic agents exert their effects by inducing programmed cell death. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases.[8]

-

Cell Cycle Arrest: Compounds can inhibit cell proliferation by arresting the cell cycle at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cells from dividing.[9]

-

Inhibition of Key Kinases: Signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways are often dysregulated in cancer and represent important therapeutic targets.[10] Inhibition of kinases within these pathways can block pro-survival signals.

-

Topoisomerase Inhibition: Some cyclohexanone derivatives have been shown to act as catalytic inhibitors of topoisomerase I, an enzyme crucial for DNA replication and repair.[11][12]

Visualized Experimental Workflow and Signaling Pathways

Caption: Experimental workflow for derivatization and bioactivity screening.

Caption: Potential anticancer signaling pathways modulated by derivatives.

Conclusion

The derivatization of this compound through Mannich and Claisen-Schmidt reactions presents a promising strategy for the discovery of novel bioactive compounds. The protocols outlined in this document provide a framework for the synthesis and systematic screening of these derivatives for anticancer and antimicrobial activities. The resulting data will be crucial for establishing structure-activity relationships and identifying lead compounds for further preclinical development. The exploration of the underlying mechanisms of action, guided by the potential signaling pathways, will be essential for the rational design of more potent and selective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Mannich reaction - Wikipedia [en.wikipedia.org]

- 3. Mannich Reaction [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Synthesis and antimicrobial activity of cyclohexanone derivatives. [wisdomlib.org]

- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. researchgate.net [researchgate.net]

- 9. Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of cyclohexanone derivatives that act as catalytic inhibitors of topoisomerase I: effects on tamoxifen-resistant MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for the Oxidation of 4-(2-Chlorophenyl)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the oxidation of the secondary alcohol, 4-(2-chlorophenyl)cyclohexanol, to the corresponding ketone, 4-(2-chlorophenyl)cyclohexanone. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and biologically active molecules. Three common and effective oxidation methods are presented: Swern Oxidation, Dess-Martin Oxidation, and Jones Oxidation. Each protocol is accompanied by a discussion of its advantages and disadvantages, allowing for an informed choice based on the specific requirements of the synthesis, such as substrate sensitivity, scale, and safety considerations.

Comparative Overview of Oxidation Methods

The choice of an oxidizing agent is critical and depends on factors like the presence of other functional groups, desired reaction conditions, and scale of the synthesis. Below is a summary of the key characteristics of the three detailed protocols.

| Oxidation Method | Oxidizing Agent | Typical Solvent | Reaction Temperature | Key Advantages | Key Disadvantages | Typical Yields |

| Swern Oxidation | Dimethyl sulfoxide (DMSO), oxalyl chloride, triethylamine | Dichloromethane (DCM) | -78 °C to room temp. | Mild conditions, high yields, avoids toxic heavy metals.[1][2] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[1] | High (>90%) |

| Dess-Martin Oxidation | Dess-Martin periodinane (DMP) | Dichloromethane (DCM) | Room temperature | Very mild, neutral pH, short reaction times, high chemoselectivity.[3] | DMP can be explosive under certain conditions, relatively expensive.[4] | High (>90%) |

| Jones Oxidation | Chromium trioxide (CrO₃) in sulfuric acid/acetone | Acetone | 0 °C to room temp. | Inexpensive, rapid, and high-yielding.[5][6] | Uses carcinogenic Cr(VI) reagents, strongly acidic conditions.[5] | High (>85%) |

Experimental Protocols

Protocol 1: Swern Oxidation

The Swern oxidation is a widely used method that converts primary and secondary alcohols to aldehydes and ketones, respectively, under mild conditions.[1] It utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine.[1]

Materials:

-

4-(2-Chlorophenyl)cyclohexanol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringes

-

Septa

-

Argon or Nitrogen source with manifold

-

Low-temperature thermometer

-

Dry ice/acetone bath

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous dichloromethane (CH₂Cl₂).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add oxalyl chloride (2.0 equivalents) to the stirred solvent.

-

To this solution, add dimethyl sulfoxide (DMSO) (3.0 equivalents) dropwise, ensuring the internal temperature does not rise significantly. Stir the mixture for 15 minutes.

-

Add a solution of 4-(2-chlorophenyl)cyclohexanol (1.0 equivalent) in a small amount of anhydrous CH₂Cl₂ dropwise to the reaction mixture. Stir for 30-60 minutes at -78 °C.

-

Add triethylamine (Et₃N) (5.0-6.0 equivalents) dropwise to the flask.[7] After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes, then allow it to warm to room temperature.[8]

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 4-(2-chlorophenyl)cyclohexanone can be purified by flash column chromatography on silica gel.

Workflow for Swern Oxidation:

Protocol 2: Dess-Martin Oxidation

The Dess-Martin oxidation is a very mild and highly selective method for oxidizing alcohols to aldehydes or ketones using the Dess-Martin periodinane (DMP).[3] The reaction is typically carried out at room temperature in a chlorinated solvent.[3]

Materials:

-

4-(2-Chlorophenyl)cyclohexanol

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

To a round-bottom flask, add 4-(2-chlorophenyl)cyclohexanol (1.0 equivalent) and anhydrous dichloromethane (CH₂Cl₂).

-

To the stirred solution, add Dess-Martin periodinane (DMP) (1.1-1.5 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, dilute the reaction mixture with diethyl ether or more CH₂Cl₂.

-

Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution. Stir vigorously until the layers become clear.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Logical Flow of Dess-Martin Oxidation:

Protocol 3: Jones Oxidation

The Jones oxidation is a robust and efficient method for oxidizing secondary alcohols to ketones using chromic acid, which is prepared in situ from chromium trioxide and sulfuric acid in acetone.[5][6]

Materials:

-

4-(2-Chlorophenyl)cyclohexanol

-

Jones reagent (Chromium trioxide (CrO₃), concentrated sulfuric acid (H₂SO₄), and water)

-

Acetone

-

Isopropanol

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Prepare the Jones reagent by carefully dissolving chromium trioxide (CrO₃) in water, followed by the slow addition of concentrated sulfuric acid while cooling in an ice bath.

-

Dissolve 4-(2-chlorophenyl)cyclohexanol (1.0 equivalent) in acetone in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add the prepared Jones reagent dropwise to the stirred solution of the alcohol. The color of the reaction mixture will change from orange/red to green/blue, indicating the reduction of Cr(VI) to Cr(III). Maintain the temperature below 20 °C during the addition.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quench the excess oxidant by the careful addition of isopropanol until the orange color disappears completely.

-

Remove the acetone under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether or ethyl acetate (3 x).

-

Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude ketone.

-

Purify the product by flash column chromatography on silica gel.

Jones Oxidation Pathway:

References

- 1. Jones Oxidation - Chemistry Steps [chemistrysteps.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 4. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 5. Jones oxidation - Wikipedia [en.wikipedia.org]

- 6. Jones Oxidation [organic-chemistry.org]

- 7. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Application Note: Purity Analysis of Paracetamol by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Introduction

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for the separation, identification, and quantification of compounds.[1][2] One of its most critical applications is the determination of the purity of active pharmaceutical ingredients (APIs) and finished drug products.[3] This application note details a robust RP-HPLC method for the purity analysis of Paracetamol (Acetaminophen), a common analgesic and antipyretic drug. The method is designed to separate Paracetamol from its potential impurities, ensuring the safety and efficacy of the final product. The protocol adheres to principles outlined in international guidelines such as those from the International Conference on Harmonisation (ICH).[4]

Reverse-phase HPLC is the predominant mode used in pharmaceutical analysis due to its versatility in separating a wide range of compounds.[3][5] In this method, a non-polar stationary phase (like C18) is used with a polar mobile phase. Hydrophobic molecules in the sample interact more strongly with the stationary phase, leading to longer retention times, while more hydrophilic molecules elute earlier.[5]

Experimental Protocol

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Chemicals:

-

Paracetamol Reference Standard (USP or Ph. Eur. grade)

-

HPLC grade Methanol

-

HPLC grade Acetonitrile

-

Potassium Dihydrogen Phosphate (analytical grade)

-

Orthophosphoric Acid (analytical grade)

-

High-purity water (Milli-Q or equivalent)

-

-

Sample: Paracetamol tablets or API powder.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis. A C18 column is frequently used for its ability to separate a broad range of pharmaceutical compounds.[3]

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 25 | |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Detection Wavelength | 254 nm |

| Run Time | 25 minutes |

Preparation of Solutions

-

Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of high-purity water. Adjust the pH to 3.0 using Orthophosphoric Acid. Filter through a 0.45 µm membrane filter before use.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Paracetamol Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with Methanol.

-

Working Standard Solution (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the mobile phase (initial conditions: 90% A, 10% B).

-

Sample Preparation (from Tablets):

-

Weigh and finely powder not fewer than 20 Paracetamol tablets.

-

Accurately weigh a portion of the powder equivalent to 100 mg of Paracetamol and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of Methanol and sonicate for 15 minutes to ensure complete dissolution.

-

Dilute to volume with Methanol and mix well.

-

Filter a portion of this solution through a 0.22 µm syringe filter to produce the sample stock solution.

-

Pipette 10 mL of the filtered sample stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase (initial conditions).

-

Method Validation and System Suitability

Method validation is essential to ensure that the analytical procedure is fit for its intended purpose.[4][6] Key validation parameters include specificity, linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ).[6]

System Suitability Testing (SST)

Before commencing any sample analysis, the performance of the chromatographic system must be verified through System Suitability Testing (SST).[7][8] This ensures that the equipment is operating correctly and can produce reliable results.[8][9]

SST Protocol:

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Make five or six replicate injections of the Working Standard Solution (100 µg/mL).

-

Calculate the system suitability parameters from the resulting chromatograms.

Acceptance Criteria:

| Parameter | Acceptance Criteria |

| Repeatability (Precision) | Relative Standard Deviation (RSD) of the peak area for replicate injections should be ≤ 2.0%.[10] |

| Tailing Factor (T) | Should be ≤ 2.0 for the Paracetamol peak.[10] |

| Theoretical Plates (N) | Should be ≥ 2000 for the Paracetamol peak. |

| Resolution (Rs) | Resolution between the Paracetamol peak and the closest eluting impurity peak should be ≥ 2.0. |

Data Processing and Purity Calculation

The purity of the sample is typically determined using the area normalization method. This method assumes that all impurities have a similar detector response to the main component.

Calculation: % Purity = (Area of Paracetamol Peak / Total Area of All Peaks) x 100

The total area includes the main peak and all impurity peaks detected in the chromatogram.

Summary of Method Validation Data

The described HPLC method was validated according to ICH guidelines to demonstrate its suitability for purity analysis. The results are summarized below.

| Validation Parameter | Result | Acceptance Criteria |

| Specificity | The Paracetamol peak was well-resolved from known impurities and placebo components. Peak purity analysis confirmed no co-eluting peaks. | Baseline resolution (Rs > 2.0) from all other peaks. |

| Linearity (Correlation Coefficient, r²) | r² > 0.999 (Concentration range: 0.5 - 150 µg/mL) | r² ≥ 0.999 |

| Precision (Repeatability, %RSD) | 0.25% | ≤ 2.0% |

| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% for assay.[6] |

| Limit of Detection (LOD) | 0.05 µg/mL (Based on S/N ratio of 3:1) | Reportable value. |

| Limit of Quantitation (LOQ) | 0.15 µg/mL (Based on S/N ratio of 10:1) | Reportable value. |

The developed reverse-phase HPLC method is simple, rapid, specific, and reliable for the determination of purity in Paracetamol API and its formulations. The method was validated, demonstrating excellent linearity, precision, and accuracy. The system suitability criteria ensure that the chromatographic system is fit for purpose before each analysis run. This application note provides a comprehensive protocol that can be readily implemented in a quality control laboratory for routine purity testing of Paracetamol.

References

- 1. microbenotes.com [microbenotes.com]

- 2. torontech.com [torontech.com]

- 3. mastelf.com [mastelf.com]

- 4. pharmtech.com [pharmtech.com]

- 5. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 6. assayprism.com [assayprism.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]

- 9. pharmaceuticalupdates.com [pharmaceuticalupdates.com]

- 10. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]

Troubleshooting & Optimization

Technical Support Center: 4-(2-Chlorophenyl)cyclohexan-1-one Synthesis

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-(2-Chlorophenyl)cyclohexan-1-one. While a specific, optimized protocol for this compound is not extensively documented in peer-reviewed literature, this guide outlines the most plausible synthetic strategies based on established organic chemistry principles. For reference and comparison, quantitative data and a detailed protocol for the synthesis of the constitutional isomer, 2-(2-Chlorophenyl)cyclohexan-1-one , are also provided.

Frequently Asked Questions (FAQs)

Q1: What are the most promising synthetic routes for this compound?

A1: The most theoretically sound methods for synthesizing this compound are:

-

Conjugate Addition (Michael Addition): This is a highly effective method for forming bonds at the 4-position of a cyclohexanone ring. It involves the 1,4-addition of an organometallic reagent, such as a Gilman reagent (lithium di(2-chlorophenyl)cuprate), to cyclohexenone.[1][2][3]

-

Catalytic Hydrogenation and Oxidation: This two-step route begins with 4-(2-chlorophenyl)phenol. The phenolic ring is first catalytically hydrogenated to form 4-(2-chlorophenyl)cyclohexan-1-ol, which is then oxidized to the target ketone. A similar general process is described in patent literature for other 4-substituted cyclohexanones.[4]

Q2: I am experiencing low yields in my conjugate addition reaction. What are the common causes?

A2: Low yields in conjugate addition reactions with Gilman reagents can stem from several factors:

-

Poor Gilman Reagent Formation: The Gilman reagent (R₂CuLi) is sensitive to moisture and oxygen. Ensure all glassware is oven-dried, and solvents are anhydrous. The quality of the starting organolithium reagent is also critical.

-

Competing 1,2-Addition: While Gilman reagents strongly favor 1,4-addition, some 1,2-addition to the carbonyl group can occur, especially at higher temperatures. Running the reaction at low temperatures (e.g., -78 °C) can improve 1,4-selectivity.[2]

-

Substrate Quality: Ensure the starting cyclohexenone is pure and free of polymers or water.

-

Incorrect Stoichiometry: Use a slight excess of the Gilman reagent to ensure complete consumption of the cyclohexenone.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most common method. Use a suitable solvent system (e.g., hexane/ethyl acetate) to separate the starting material (cyclohexenone) from the product. The product, being larger and more polar, should have a lower Rf value than the starting enone. Staining with potassium permanganate can help visualize the spots if they are not UV-active.

Q4: What are the main challenges in the hydrogenation/oxidation route?

A4: The primary challenges for this route include:

-

Hydrogenation Selectivity: Hydrogenating the substituted phenol ring without reducing the chlorophenyl ring requires careful selection of catalyst (e.g., Rhodium on carbon) and conditions (pressure, temperature).

-

Oxidation Control: The oxidation of the secondary alcohol to a ketone must be controlled to avoid side reactions. Common and effective oxidizing agents include pyridinium chlorochromate (PCC) or Swern oxidation. Using a strong oxidant like chromic acid can sometimes lead to over-oxidation or ring-opening, although it is also a viable option.

Troubleshooting Guide: Conjugate Addition Route

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Reaction fails to initiate (no product formation) | 1. Inactive organolithium or copper salt. 2. Wet solvent or glassware. 3. Reaction temperature is too low for reagent formation. | 1. Use fresh, high-quality reagents. Titrate the organolithium reagent before use. 2. Ensure all glassware is rigorously dried and use anhydrous solvents. 3. Follow the protocol carefully for temperature control during reagent preparation and reaction. |

| Low Yield of 4-Aryl Product | 1. Incomplete formation of the Gilman reagent. 2. Competing 1,2-addition side reaction. 3. Insufficient reaction time or non-optimal temperature. | 1. Ensure proper stoichiometry and conditions for Gilman reagent formation. 2. Maintain low reaction temperatures (-78 °C to 0 °C) to favor 1,4-addition. 3. Monitor the reaction by TLC and allow it to proceed until the starting material is consumed. |

| Presence of Multiple Byproducts | 1. Impure starting materials. 2. Reaction temperature too high, leading to decomposition or side reactions. 3. Quenching step was too vigorous. | 1. Purify starting materials (cyclohexenone, 2-chloro-1-iodobenzene) before use. 2. Maintain strict temperature control throughout the experiment. 3. Add the quenching solution (e.g., saturated aq. NH₄Cl) slowly at low temperature. |

Data from a Related Synthesis: 2-(2-Chlorophenyl)cyclohexan-1-one

Disclaimer: The following data is for the synthesis of the constitutional isomer, 2-(2-Chlorophenyl)cyclohexan-1-one , and is provided as a reference for typical reaction conditions and yields in a related system.

| Method | Key Reagents | Catalyst/Base | Solvent | Temp. | Time | Yield | Reference |

| Pd-Catalyzed α-Arylation | Cyclohexanone, 1-Bromo-2-chlorobenzene | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Toluene | 80 °C | - | 51% (unoptimized) | [5] |

| Grignard & Dehydration | Cyclohexanone, 1-Bromo-2-chlorobenzene, Mg | N/A | THF | Room Temp | 24 h | 82% (for alcohol intermediate) | [6] |

| Dehydration of Alcohol | 1-(2-chlorophenyl)cyclohexan-1-ol | p-TSA | Toluene | 110 °C | 10 h | 88% (for alkene intermediate) | [6] |

| Oxidation of Alkene | 1-(2-chlorophenyl)cyclohexene | KMnO₄ | Acetone/H₂O | Room Temp | 1 h | - | [7][8] |

Diagrams

Proposed Synthesis Workflow: Conjugate Addition

Caption: Proposed workflow for the synthesis via conjugate addition.

Troubleshooting Logic: Low Yield in Conjugate Addition

Caption: Logic diagram for troubleshooting low product yield.

Experimental Protocols

Protocol 1: Proposed Synthesis of this compound via Conjugate Addition

Disclaimer: This is a theoretical protocol based on standard procedures for conjugate addition reactions. Optimization may be required.

Reagents & Equipment:

-

2-Chloro-1-iodobenzene

-

tert-Butyllithium (1.7 M in pentane)

-

Copper(I) iodide (CuI)

-

Cyclohexenone

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Schlenk line or argon/nitrogen atmosphere setup

-

Dry, multi-neck round-bottom flasks

-

Syringes and cannulas

-

Low-temperature thermometer

Procedure:

-

Setup: Assemble a flame-dried, three-neck flask equipped with a magnetic stir bar, a thermometer, and a septum under an inert atmosphere (argon or nitrogen).

-

Organolithium Formation: Cool the flask to -78 °C (dry ice/acetone bath). Add anhydrous THF (approx. 0.2 M final concentration). To the stirred solvent, slowly add a solution of 2-chloro-1-iodobenzene (1.0 eq) in THF. Then, add tert-butyllithium (2.1 eq) dropwise via syringe, maintaining the temperature below -70 °C. Stir the resulting mixture for 30 minutes at -78 °C.

-

Gilman Reagent Formation: In a separate flame-dried flask under inert atmosphere, suspend CuI (0.5 eq) in anhydrous THF. Cool this suspension to -78 °C. Transfer the previously prepared (2-chlorophenyl)lithium solution to the CuI suspension via a cannula. Allow the mixture to warm slowly to 0 °C and stir for 1 hour until the solution becomes homogeneous (or a characteristic Gilman reagent color appears).

-

Conjugate Addition: Cool the Gilman reagent solution back down to -78 °C. Add a solution of cyclohexenone (1.05 eq) in anhydrous THF dropwise via syringe.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the consumption of cyclohexenone by TLC.

-

Quenching: Once the reaction is complete, slowly quench the reaction by adding saturated aqueous NH₄Cl solution while keeping the temperature low. Allow the mixture to warm to room temperature.

-

Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final product.

Protocol 2: Literature Synthesis of 2-(2-Chlorophenyl)cyclohexan-1-one via Pd-Catalyzed Arylation[5]

Reagents & Equipment:

-

1-Bromo-2-chlorobenzene (1.0 eq)

-

Cyclohexanone (1.5 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.005 eq)

-

Xantphos (0.012 eq)

-

Cesium carbonate (Cs₂CO₃, 2.0 eq)

-

Anhydrous toluene

-

Standard reflux apparatus with inert atmosphere capability

Procedure:

-

Setup: To an oven-dried flask, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ under an inert atmosphere.

-

Reagent Addition: Add anhydrous toluene, followed by cyclohexanone and 1-bromo-2-chlorobenzene.

-

Reaction: Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Workup: After cooling to room temperature, dilute the mixture with an appropriate solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and base.

-

Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude oil by flash column chromatography to afford 2-(2-chlorophenyl)cyclohexan-1-one. The reported unoptimized yield for this reaction is 51%.[5]

References

- 1. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Substituted ketone synthesis by 1,4-addition [organic-chemistry.org]

- 4. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]

- 5. egrove.olemiss.edu [egrove.olemiss.edu]

- 6. Ketamine precursor synthesis | Open Source Chemistry [bbgate.com]

- 7. Ketamine precursor synthesis | Open Source Chemistry [bbgate.com]

- 8. ias.ac.in [ias.ac.in]

Technical Support Center: Purification of Crude 4-(2-Chlorophenyl)cyclohexan-1-one

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of crude 4-(2-Chlorophenyl)cyclohexan-1-one by column chromatography.

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography purification of this compound.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Poor Separation of Product from Impurities | Incorrect eluent system polarity. | Optimize the eluent system using Thin Layer Chromatography (TLC) first. Test various ratios of non-polar to polar solvents (e.g., hexane/ethyl acetate). A good starting point for aryl-cyclohexanones is a low percentage of ethyl acetate in hexane.[1] |

| Column was overloaded with crude material. | Use an appropriate amount of silica gel for the amount of crude product. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight. | |

| Column was packed improperly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. A wet slurry packing method is often more effective than dry packing. | |

| Co-elution of impurities with similar polarity. | If baseline separation is not achievable with a standard silica gel column, consider using a different stationary phase like alumina or employing a gradient elution.[2] | |

| Product is not Eluting from the Column | Eluent system is not polar enough. | Gradually increase the polarity of the eluent system. For instance, if you started with 5% ethyl acetate in hexane, you can slowly increase the ethyl acetate concentration. |

| The compound may have decomposed on the silica gel.[2] | Test the stability of your compound on a silica TLC plate by spotting it and letting it sit for a few hours before eluting.[2] If it decomposes, consider using a deactivated silica gel or an alternative stationary phase like alumina.[2] | |

| Product Elutes too Quickly (with the solvent front) | The eluent system is too polar. | Decrease the polarity of the eluent. Use a higher proportion of the non-polar solvent (e.g., increase the hexane to ethyl acetate ratio). |

| Streaking or Tailing of the Product Band | The sample was not loaded in a concentrated band. | Dissolve the crude product in a minimal amount of the initial eluent or a more volatile solvent, and load it onto the column in a narrow band. |

| The compound is interacting too strongly with the silica gel. | Adding a small amount of a slightly more polar solvent or a modifier (like a drop of triethylamine for basic compounds or acetic acid for acidic compounds) to the eluent can sometimes resolve this issue. | |

| Low Recovery of the Purified Product | The product is spread across too many fractions in low concentrations. | Try concentrating the fractions where you expect your compound to be and re-analyze them by TLC.[2] |

| The compound is irreversibly adsorbed onto the silica gel or has decomposed. | As mentioned earlier, test for compound stability on silica.[2] Ensure the silica gel is of good quality and appropriate for your separation. |

Frequently Asked Questions (FAQs)

Q1: What is a good starting eluent system for the purification of this compound?

A1: Based on similar compounds, a good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate.[1] It is recommended to start with a low polarity mixture, such as 5-10% ethyl acetate in hexane, and adjust the ratio based on TLC analysis. For 2-(4-chlorophenyl)cyclohexan-1-one, an Rf of 0.45 was achieved with 10% ethyl acetate in hexane.[1]

Q2: How do I choose the correct column size and amount of silica gel?

A2: The amount of silica gel depends on the difficulty of the separation and the quantity of the crude material. A general guideline is to use a weight ratio of silica gel to crude product of 30:1 for easy separations and up to 100:1 or more for difficult separations. The column diameter is chosen based on the amount of silica gel, and the height should allow for good separation.

Q3: My crude product is not very soluble in the eluent. How should I load it onto the column?

A3: If your crude product is not soluble in the initial, non-polar eluent, you can dissolve it in a minimum amount of a stronger, more volatile solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent completely, and then carefully add the resulting dry powder to the top of your packed column. This technique is known as "dry loading".

Q4: Can I use a solvent gradient to improve my separation?

A4: Yes, a gradient elution can be very effective, especially if your crude mixture contains compounds with a wide range of polarities. You would start with a low polarity eluent to elute the non-polar impurities and then gradually increase the polarity to elute your product and then any more polar impurities.

Q5: How can I monitor the progress of my column chromatography?

A5: Collect fractions of the eluate and analyze them using Thin Layer Chromatography (TLC). By spotting successive fractions on a TLC plate and running it in an appropriate solvent system, you can determine which fractions contain your desired product and whether it is pure.

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline adapted from procedures for similar aryl-cyclohexanone compounds.[1][3]

1. Preparation of the Slurry:

-

Weigh out an appropriate amount of silica gel (e.g., 30-50 times the weight of your crude product) in a beaker.

-